molecular formula C17H24N2O2 B14949145 {[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone

{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone

Cat. No.: B14949145
M. Wt: 288.4 g/mol
InChI Key: UOVYYBVSKCUEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a derivative of piperidine, a heterocyclic amine, and is known for its stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an appropriate benzoate derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism of action of (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but different reactivity and applications.

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with distinct chemical properties and uses.

Uniqueness

(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

[(1,2,2,6,6-pentamethylpiperidin-4-ylidene)amino] benzoate

InChI

InChI=1S/C17H24N2O2/c1-16(2)11-14(12-17(3,4)19(16)5)18-21-15(20)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3

InChI Key

UOVYYBVSKCUEHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NOC(=O)C2=CC=CC=C2)CC(N1C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.